4-(Bromoacetyl)morpholine
Overview
Description
4-(Bromoacetyl)morpholine is a chemical compound with the molecular formula C6H10BrNO2 . It has an average mass of 208.053 Da and a monoisotopic mass of 206.989487 Da .
Synthesis Analysis
Morpholines, including 4-(Bromoacetyl)morpholine, can be synthesized from 1,2-amino alcohols, aziridines, epoxides, and related compounds . A simple and efficient method was developed for the synthesis of substituted morpholines by a sequence of coupling, cyclization, and reduction reactions of easily available amino alcohols and α-haloacid chlorides .Molecular Structure Analysis
The molecular structure of morpholine derivatives has been studied using infrared plus vacuum ultraviolet (IR/VUV) single photon “soft” ionization spectroscopy . Theoretical calculations revealed that the structures containing equatorial-chair and axial-chair conformations were the most stable conformers in the gas phase .Chemical Reactions Analysis
Morpholines undergo various chemical reactions. For instance, they can be synthesized from 1,2-amino alcohols and related compounds . A number of interesting cases of heterocyclization of amino alcohols and their derivatives into morpholines and morpholinones using solid-phase synthesis were reported .Scientific Research Applications
I have conducted a search, but specific applications for “4-(Bromoacetyl)morpholine” are not readily available in the search results. However, it is noted that the morpholine motif, to which “4-(Bromoacetyl)morpholine” belongs, is significant due to its widespread availability in natural products and biologically relevant compounds .
Safety and Hazards
While specific safety and hazard information for 4-(Bromoacetyl)morpholine is not available, general safety measures for handling chemicals include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eye, using personal protective equipment, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .
Mechanism of Action
Target of Action
A structurally similar compound, 2-bromoacetyl, has been shown to interact with prostaglandin g/h synthase 1 . This enzyme plays a crucial role in the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation and other physiological processes.
Mode of Action
Based on its structural similarity to 2-bromoacetyl, it may also interact with its target enzyme through a covalent bond, leading to inhibition of the enzyme’s activity .
Biochemical Pathways
If it shares a similar mechanism of action with 2-bromoacetyl, it may influence the prostaglandin synthesis pathway by inhibiting prostaglandin g/h synthase 1 . This could potentially affect downstream effects related to inflammation and pain perception.
Result of Action
If it acts similarly to 2-Bromoacetyl, it may lead to a decrease in the production of prostaglandins, potentially reducing inflammation and pain .
properties
IUPAC Name |
2-bromo-1-morpholin-4-ylethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10BrNO2/c7-5-6(9)8-1-3-10-4-2-8/h1-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLLQAMNGYJQUKK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50553930 | |
Record name | 2-Bromo-1-(morpholin-4-yl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50553930 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
40299-87-4 | |
Record name | 2-Bromo-1-(morpholin-4-yl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50553930 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-bromo-1-(morpholin-4-yl)ethan-1-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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